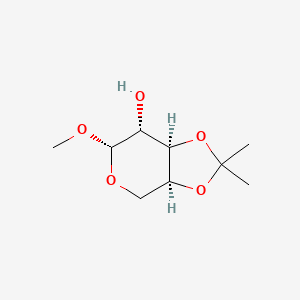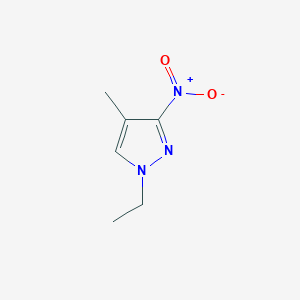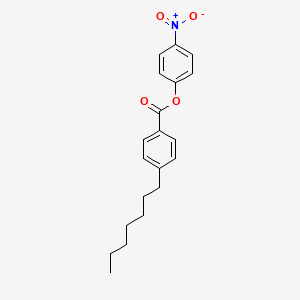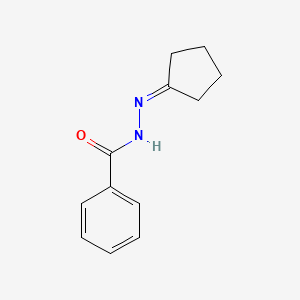
Methyl 3,4-isopropylidene-beta-L-arabinopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,4-isopropylidene-beta-L-arabinopyranoside: is a synthetic saccharide derivative. It is a modified form of arabinopyranoside, which is a type of sugar molecule. This compound is often used in biochemical research and has applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 3,4-isopropylidene-beta-L-arabinopyranoside can be synthesized through a multi-step process. The synthesis typically involves the protection of the hydroxyl groups of arabinopyranoside, followed by methylation and isopropylidene formation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.
化学反応の分析
Types of Reactions: Methyl 3,4-isopropylidene-beta-L-arabinopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Methyl 3,4-isopropylidene-beta-L-arabinopyranoside has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of oligosaccharides and polysaccharides.
Biology: The compound is utilized in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: Research on this compound includes its potential as an inhibitor of bacterial growth by inhibiting protein synthesis.
Industry: It is employed in the production of various biochemical products and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of methyl 3,4-isopropylidene-beta-L-arabinopyranoside involves its interaction with specific molecular targets. In biological systems, it may inhibit protein synthesis by binding to ribosomal subunits or interfering with enzyme activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Methyl beta-L-arabinopyranoside: A closely related compound without the isopropylidene protection.
Methyl alpha-D-glucopyranoside: Another sugar derivative with similar structural features.
Methyl beta-D-galactopyranoside: A compound with a similar sugar backbone but different stereochemistry.
Uniqueness: Methyl 3,4-isopropylidene-beta-L-arabinopyranoside is unique due to its specific isopropylidene protection, which provides stability and allows for selective reactions. This makes it particularly useful in synthetic chemistry and biochemical research.
特性
分子式 |
C9H16O5 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
(3aS,6S,7R,7aR)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol |
InChI |
InChI=1S/C9H16O5/c1-9(2)13-5-4-12-8(11-3)6(10)7(5)14-9/h5-8,10H,4H2,1-3H3/t5-,6+,7-,8-/m0/s1 |
InChIキー |
KHWJEUGTHXRSES-YWIQKCBGSA-N |
異性体SMILES |
CC1(O[C@H]2CO[C@@H]([C@@H]([C@H]2O1)O)OC)C |
正規SMILES |
CC1(OC2COC(C(C2O1)O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Difluoromethyl)-3-methyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B11714854.png)


![1-benzyl-9H-pyrido[3,4-b]indole](/img/structure/B11714863.png)
![Ethyl 2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B11714864.png)
![(3aR,6aR)-hexahydrofuro[3,4-d][1,2]oxazole](/img/structure/B11714870.png)

![ethyl 5-(benzyloxy)-3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2-carboxylate](/img/structure/B11714875.png)


![4-[(4-{4-[(4-Aminophenyl)sulfanyl]phenoxy}phenyl)sulfanyl]aniline](/img/structure/B11714903.png)
![(1S,4R)-9-methyl-8-azatetracyclo[5.5.3.01,8.04,9]pentadec-5-ene](/img/structure/B11714911.png)


